molecular formula C8H6N2O B7791025 N-Hydroxybenzimidoyl cyanide

N-Hydroxybenzimidoyl cyanide

Cat. No.: B7791025
M. Wt: 146.15 g/mol
InChI Key: MJCQFBKIFDVTTR-CSKARUKUSA-N
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Description

N-Hydroxybenzimidoyl cyanide: is an organic compound that features a benzimidoyl group bonded to a cyanide group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxybenzimidoyl cyanide can be synthesized through the reaction of benzimidoyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in a two-phase system using dichloromethane and water .

Industrial Production Methods: This method is preferred due to its efficiency and reduced environmental impact compared to traditional methods that use toxic metal cyanides .

Chemical Reactions Analysis

Types of Reactions: N-Hydroxybenzimidoyl cyanide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions to form various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.

Major Products:

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted benzimidoyl cyanides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Hydroxybenzimidoyl cyanide involves its ability to act as a nucleophile in various chemical reactions. It can form stable intermediates with electrophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved in its biological activities are still under investigation, but preliminary studies suggest it may interact with cellular proteins and enzymes to exert its effects .

Comparison with Similar Compounds

  • N-Hydroxypicolinimidoyl cyanide
  • N-Alkyl-cyanoacetamido oximes
  • 2-Hydroxyimino-2-phenylacetonitrile

Uniqueness: N-Hydroxybenzimidoyl cyanide is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions. Its hydroxyl group provides additional reactivity compared to similar compounds, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

(2Z)-2-hydroxyimino-2-phenylacetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c9-6-8(10-11)7-4-2-1-3-5-7/h1-5,11H/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJCQFBKIFDVTTR-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

825-52-5
Record name Benzeneacetonitrile, .alpha.-(hydroxyimino)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (hydroxyimino)phenylacetonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.406
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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